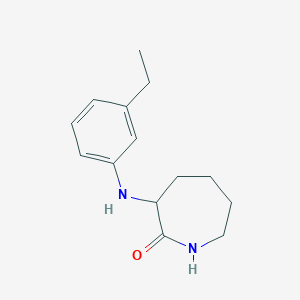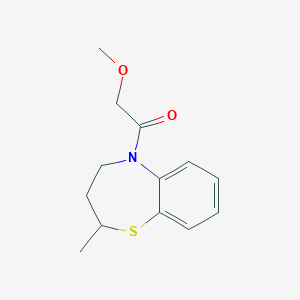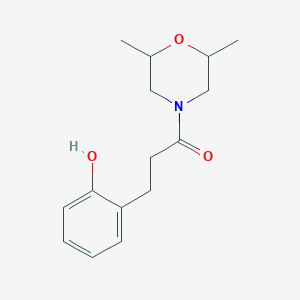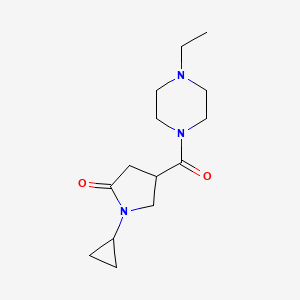
3-(3-Ethylanilino)azepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Ethylanilino)azepan-2-one, also known as AEZS-130, is a synthetic compound that belongs to the family of azepane derivatives. It is a potent agonist of the growth hormone-releasing hormone (GHRH) receptor, which is responsible for the regulation of growth hormone (GH) secretion in the body. The compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases, including cancer and growth hormone deficiency.
作用机制
3-(3-Ethylanilino)azepan-2-one exerts its effects by binding to the GHRH receptor and stimulating the release of growth hormone. This, in turn, leads to an increase in insulin-like growth factor-1 (IGF-1) levels, which play a crucial role in the growth and development of various tissues in the body. The compound also has direct effects on tumor cells, leading to apoptosis and inhibition of cell proliferation.
Biochemical and physiological effects:
3-(3-Ethylanilino)azepan-2-one has been shown to have several biochemical and physiological effects in the body. It has been shown to increase GH and IGF-1 levels, which play a crucial role in the regulation of growth and development. In addition, it has been shown to have direct effects on tumor cells, leading to apoptosis and inhibition of cell proliferation. The compound has also been shown to have neuroprotective effects and to improve cognitive function.
实验室实验的优点和局限性
3-(3-Ethylanilino)azepan-2-one has several advantages for lab experiments. It is a potent agonist of the GHRH receptor and has been extensively studied for its potential therapeutic applications. However, the compound has several limitations, including its limited solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on 3-(3-Ethylanilino)azepan-2-one. One potential area of research is the development of new analogs with improved pharmacological properties. Another area of research is the investigation of the compound's effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to determine the optimal dosing and administration of the compound for therapeutic use.
合成方法
The synthesis of 3-(3-Ethylanilino)azepan-2-one involves the reaction of 3-(3-ethylphenyl)propionic acid with N,N-dimethylformamide dimethyl acetal in the presence of triethylamine. The resulting intermediate is then reacted with 1,6-diaminohexane to yield 3-(3-Ethylanilino)azepan-2-one.
科学研究应用
3-(3-Ethylanilino)azepan-2-one has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer and growth hormone deficiency. In cancer, the compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to enhance the efficacy of chemotherapy drugs by sensitizing tumor cells to the drugs.
属性
IUPAC Name |
3-(3-ethylanilino)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-11-6-5-7-12(10-11)16-13-8-3-4-9-15-14(13)17/h5-7,10,13,16H,2-4,8-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZOYFWVRBHYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7492877.png)

![[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7492899.png)

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7492918.png)
![(3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7492921.png)

![6-(2,5-dimethylthiophen-3-yl)-3-methyl-N-(oxolan-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7492927.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylbutan-1-one](/img/structure/B7492943.png)

